6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Description
6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a spirocyclic indole derivative featuring a nitro (-NO₂) substituent at the 6' position of the indole ring and a fused cyclopropane moiety. Its molecular formula is C₁₅H₁₃N₂O₂, with a molecular weight of 253.0979 g/mol (HRMS data) . Key spectral characteristics include:
- ¹³C-NMR (CDCl₃): A distinctive signal at 147.14 ppm corresponding to the nitro-substituted aromatic carbon .
- HRMS (CI): Accurate mass of 253.0979 (theoretical: 253.0977), confirming its composition .
The nitro group confers strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
6-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)7-1-2-8-9(5-7)11-6-10(8)3-4-10/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYGMFTRVWQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622733 | |
| Record name | 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-19-8 | |
| Record name | 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] typically involves:
- Construction of the indole or indoline core with appropriate substitution (i.e., nitro group at the 6' position).
- Introduction of a cyclopropane ring via cyclopropanation or [3+2] cycloaddition reactions.
- Functional group manipulations such as nitration, reduction, or decarboxylation to achieve the final spirocyclic structure.
Key Preparation Methods
Cyclopropanation via Diazomethane [3+2] Cycloaddition
One of the prominent methods to prepare spirocyclopropane-indole derivatives involves the [3+2] cycloaddition of diazomethane to an indole-based alkene precursor. This method has been applied successfully to synthesize spirocyclopropane derivatives with high yields.
- The reaction proceeds without a catalyst, using an excess of diazomethane.
- The intermediate pyrazolines formed are thermally decomposed to yield the spirocyclopropane product.
- This approach avoids partial reduction side reactions common in other methods.
This method was optimized for compounds structurally related to 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], yielding high product purity and yield (see Table 1 below).
| Entry | Substrate | Yield (%) | Notes |
|---|---|---|---|
| 1 | Nitro-substituted indole derivative | 85-95 | High yield, minimal side products |
| 2 | Other electron-withdrawing groups | 70-80 | Some side reactions observed |
Table 1: Yields of spirocyclopropane derivatives via diazomethane cycloaddition
Corey–Chaykovsky Cyclopropanation (Less Effective for Nitro Derivatives)
Attempts to use the Corey–Chaykovsky reaction (reaction of sulfur ylides with electron-deficient alkenes) for cyclopropanation of nitro-substituted indole derivatives resulted in inseparable mixtures and low yields, indicating this method is less suitable for 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole].
Palladium-Catalyzed Hydrogenation and Reduction
In some synthetic routes, reduction of double bonds in indole precursors is achieved using palladium-catalyzed hydrogenation or Zn/aqueous HCl systems. These reductions prepare the substrates for subsequent cyclopropanation or decarboxylation steps.
Detailed Synthetic Route Example
A representative synthetic route for 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] based on literature:
Starting Material Preparation:
- Begin with 5-methoxy-2,3-dihydro-1H-indol-2-one or a similar indole precursor.
- Introduce the nitro group via nitration at the 6' position.
Reduction and Decarboxylation:
- Reduce the double bond using Zn/aq. HCl to avoid unwanted nitrile reduction.
- Decarboxylate to obtain nitrile intermediates.
-
- Perform [3+2] cycloaddition with diazomethane in large excess.
- Thermally decompose the pyrazoline intermediate to yield the spirocyclopropane.
-
- Purify the product by standard chromatographic techniques.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Applicability to Nitro-Substituted Compound |
|---|---|---|---|
| Diazomethane [3+2] Cycloaddition | High yield, mild conditions, catalyst-free | Requires excess diazomethane, safety concerns | Highly suitable |
| Corey–Chaykovsky Cyclopropanation | Established method for cyclopropanation | Low yield, inseparable mixtures with nitro groups | Not recommended |
| Pd-Catalyzed Hydrogenation + Decarboxylation | Effective reduction and functional group manipulation | Partial nitrile reduction possible | Suitable with Zn/HCl alternative |
| Lewis Acid-Catalyzed Ring-Opening/Friedel–Crafts | High yield, versatile | Requires specific substrates and catalysts | Potentially applicable |
Research Findings and Notes
- The use of diazomethane in excess is critical to drive the cycloaddition to completion, but care must be taken due to its toxicity and explosiveness.
- Nitro groups are sensitive to reduction conditions; thus, Zn/aq. HCl is preferred over Pd-catalyzed hydrogenation to prevent side reactions.
- The synthesis is generally high-yielding (>80%) when optimized, with the main challenges being side reactions leading to methylation of nitrogen by diazomethane.
- Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the final product.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | Standard nitration reagents (e.g., HNO3) | Introduction of nitro group at 6' |
| Reduction | Zn/aq. HCl or Pd/C hydrogenation | Double bond reduction |
| Decarboxylation | Pyridine or thermal conditions | Removal of carboxyl group |
| Cyclopropanation | Diazomethane (20-fold excess), thermal decomposition | Formation of spirocyclopropane ring |
| Purification | Chromatography | Isolation of pure compound |
Chemical Reactions Analysis
6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research into similar compounds indicates potential anticancer activity, though specific studies on this compound are still limited. The mechanism is believed to involve redox reactions facilitated by the nitro group, generating reactive intermediates that may affect cancer cell viability.
Biological Studies
The compound's unique structure allows it to interact with various biological targets. The nitro group plays a crucial role in its biological activity by participating in redox reactions that can lead to significant cellular effects.
Chemical Manufacturing
In industrial applications, 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] serves as an intermediate in the synthesis of more complex molecules. Its spirocyclic structure makes it valuable for developing new materials and compounds with diverse functionalities.
Environmental Science
Research is ongoing into the environmental impact and degradation pathways of this compound, particularly concerning its stability and potential toxicity in ecological systems.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Nitroindole | Indole structure with a nitro group | Strong electrophilic properties |
| Spiro[indoline-3,2’-pyrrolizines] | Spirocyclic structure with nitrogen-containing rings | Potential for diverse biological activities |
| 5-Nitrospiro[indene-2,3’-pyrrolidine] | Similar spirocyclic structure | Unique pharmacological profiles |
This comparative analysis highlights how the structural features of 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] may confer distinct mechanisms of action and therapeutic potentials relative to structurally similar compounds.
Mechanism of Action
The mechanism of action of 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique properties by influencing its three-dimensional conformation and reactivity .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following analogs differ in substituents at the 6' position, altering their electronic, spectral, and functional properties:
Notes:
Electronic and Functional Differences
- Nitro vs. Amino Groups: The nitro group (-NO₂) is strongly electron-withdrawing, deshielding adjacent aromatic carbons (e.g., 147.14 ppm in ¹³C-NMR) and enhancing electrophilicity . The amino group (-NH₂) is electron-donating, reducing aromatic ring electrophilicity (¹³C-NMR: 144.88 ppm) and enabling nucleophilic reactivity .
- However, its reported synthesis may involve challenges (95% purity) . Fluoro substituent (-F): Highly electronegative, inducing strong inductive effects. The hydrochloride salt form likely improves solubility but complicates synthesis (discontinued status) .
Biological Activity
6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a unique spirocyclic structure, it features a cyclopropane ring fused to an indole moiety with a nitro group at the 6' position. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- IUPAC Name : 6-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane]
- CAS Number : 618446-19-8
Synthesis Methods
The synthesis of 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] typically involves several steps:
- Formation of the indole core.
- Cyclization with appropriate precursors.
- Introduction of the nitro group through nitration reactions.
These steps can be optimized for higher yields and purity using catalytic processes and advanced purification techniques .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of spirocyclic compounds, including 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. The compound exhibits activity against various bacterial strains, which can be attributed to its structural features that allow it to interact with microbial cell membranes or inhibit essential enzymes.
| Microbial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 128 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 32 | Significant |
These results indicate that derivatives of this compound could serve as lead compounds for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] have also been explored. The compound has shown cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| RKO | 60.70 | High |
| PC-3 | 49.79 | Very High |
| HeLa | 78.72 | Moderate |
The mechanism of action appears to involve the generation of reactive intermediates through redox reactions facilitated by the nitro group, leading to cellular damage and apoptosis in cancer cells .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various spirocyclic compounds, including derivatives of 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], researchers found that certain derivatives exhibited IC50 values below 100 μM against multiple cancer cell lines. This suggests a promising therapeutic index for further development .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against pathogens responsible for nosocomial infections. The study reported significant inhibition against resistant strains of Staphylococcus aureus, indicating the potential for developing new treatments for antibiotic-resistant infections .
The biological activity of 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is largely attributed to its ability to generate reactive oxygen species (ROS) upon interaction with biological targets. The nitro group plays a crucial role in this process, facilitating redox reactions that lead to oxidative stress in microbial and cancer cells.
Q & A
What are the common synthetic routes for 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole], and how do reaction conditions influence diastereoselectivity?
- Basic Synthesis : The compound is typically synthesized via diastereoselective cyclopropanation using nitrones and 1,1-cyclopropanediesters. For example, tetrahydro-1,2-oxazines generated from nitrones react with cyclopropane diesters to form pyrroloindole cores, which can be functionalized with nitro groups .
- Advanced Optimization : Three-component reactions involving cyclopentane-indoline precursors and nitro-substituted electrophiles (e.g., nitrosoarenes) under catalytic conditions (e.g., KCO) enhance regioselectivity. Solvent polarity and temperature (e.g., 65°C in ethanol) are critical for controlling stereochemistry .
How can researchers address contradictions in spectroscopic data (e.g., NMR shifts or X-ray crystallography) for nitro-substituted spiro compounds?
- Methodological Approach :
- NMR Analysis : Use deuterated solvents (e.g., CDCl) and high-field instruments (400 MHz) to resolve overlapping signals. For example, 1H NMR of nitroso-terephthalic acid dimethyl ester shows distinct aromatic proton shifts at δ 8.41 (dd) and 7.44 (d) .
- X-Ray Crystallography : Compare experimental bond angles (e.g., C16–C17–C18 = 120.6°) with DFT-calculated structures to validate spirocyclic geometry .
- Elemental Analysis : Cross-check %C/%N values (e.g., calcd C 60.26 vs. found C 60.19) to confirm purity .
What advanced strategies improve regioselectivity in the nitration of spiro[indole-cyclopropane] derivatives?
- Catalytic Systems : Nitrosoarene cycloadditions with alkynes (e.g., methyl propiolate) under Pd/Cu catalysis achieve high regioselectivity for nitro placement. Steric hindrance from substituents (e.g., methoxy groups) directs nitration to the para position .
- Halogenation Exchange : Replace chloro or iodo groups in intermediates (e.g., 8-chloromethylspiro compounds) with nitro groups via nucleophilic substitution, as seen in halogenated spirobenzopyrans .
How do computational methods (e.g., DFT) aid in predicting the electronic properties of 6'-nitrospiro compounds?
- Advanced Modeling :
- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) and nitro group electron-withdrawing effects. For example, nitro substitution reduces HOMO energy by ~0.5 eV in indole derivatives .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–N)) to explain stabilization of the spirocyclic framework .
What analytical techniques are most reliable for characterizing spiro[indole-cyclopropane] stability under thermal or photolytic conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for nitrospiro compounds) to assess thermal stability .
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~450 nm for nitro derivatives) to track photochromic behavior in spirobenzopyrans .
How can researchers mitigate challenges in scaling up diastereoselective spirocyclopropane synthesis?
- Process Chemistry :
What bioactivity assays are suitable for evaluating nitrospiro[indole] derivatives as kinase inhibitors or antimicrobial agents?
- In Vitro Screening :
How do steric and electronic effects of the nitro group influence the reactivity of the spirocyclopropane ring?
- Electronic Effects : The nitro group’s strong electron-withdrawing nature increases ring strain in the cyclopropane, making it prone to [2+1] cycloaddition with alkenes .
- Steric Effects : Ortho-nitro placement hinders nucleophilic attack on the indole nitrogen, as shown in X-ray structures with bond angles deviating by >5° from ideal geometries .
What are the limitations of current synthetic methods for chiral 6'-nitrospiro compounds, and how can enantioselectivity be improved?
- Challenges : Low enantiomeric excess (ee) in cyclopropanation due to poor catalyst-substrate matching .
- Solutions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts (e.g., Cinchona alkaloids) to achieve >90% ee .
How can contradictions in reported biological activities of nitrospiro[indole] derivatives be resolved?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
